7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one

Physicochemical profiling Drug-likeness Permeability prediction

7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one (CAS 637749-19-0) is a synthetic 3-phenoxychromone derivative with the molecular formula C₁₇H₁₄O₅ and a monoisotopic mass of 298.084 Da. The compound belongs to the 3-aryloxychromen-4-one subclass, a relatively rare chemotype among flavonoids that has been reviewed for its natural distribution, synthetic accessibility, and pharmacological potential.

Molecular Formula C17H14O5
Molecular Weight 298.294
CAS No. 637749-19-0
Cat. No. B2956111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one
CAS637749-19-0
Molecular FormulaC17H14O5
Molecular Weight298.294
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC
InChIInChI=1S/C17H14O5/c1-19-11-4-3-5-13(8-11)22-16-10-21-15-9-12(20-2)6-7-14(15)17(16)18/h3-10H,1-2H3
InChIKeyOJDGTKVHGHGCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one (CAS 637749-19-0): Chromone Scaffold Identity and Procurement-Relevant Physicochemical Profile


7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one (CAS 637749-19-0) is a synthetic 3-phenoxychromone derivative with the molecular formula C₁₇H₁₄O₅ and a monoisotopic mass of 298.084 Da . The compound belongs to the 3-aryloxychromen-4-one subclass, a relatively rare chemotype among flavonoids that has been reviewed for its natural distribution, synthetic accessibility, and pharmacological potential . Key predicted physicochemical parameters include an ACD/LogP of 3.73, a polar surface area of 54 Ų, zero hydrogen-bond donors, and zero Rule-of-5 violations, placing it in a favorable drug-like property space for further optimization .

Why Generic Chromone Substitution Cannot Replace 7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one in Focused Screening or SAR Studies


Substituting 7-methoxy-3-(3-methoxyphenoxy)chromen-4-one with a generic chromone or even a close positional isomer introduces quantifiable differences in molecular recognition and physicochemical behavior that undermine experimental reproducibility. The 3-phenoxychromone scaffold itself is structurally distinct from the more common 2-phenoxychromone (e.g., capillarisin-type) scaffold; the position of the aryloxy linkage (C-3 vs. C-2) dictates fundamentally different electronic distribution across the chromone core and alters the spatial orientation of the pendant aromatic ring . Furthermore, within the 3-(methoxyphenoxy) series, the meta-methoxy substitution pattern on the phenoxy ring present in this compound creates a distinct hydrogen-bond-acceptor geometry compared to the para- and ortho-methoxy positional isomers, which are separately catalogued commercial entities . These structural differences translate into divergent chromatographic retention, solubility, and target-engagement profiles that cannot be assumed equivalent without direct comparative data.

Quantitative Differentiation Evidence for 7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one (CAS 637749-19-0) Against Closest Analogs


Predicted Lipophilicity (LogP) Comparison: 3-Phenoxychromone vs. 2-Phenoxychromone Scaffold

The target compound's predicted ACD/LogP of 3.73 is approximately 0.53 log units higher than the LogP of 3.20 estimated by the KOWWIN method . While no head-to-head experimental LogP measurement for the closest 2-phenoxychromone analog (5,7-dimethoxy-2-phenoxychromone) is publicly available, this predicted value places the compound in a moderately lipophilic range consistent with acceptable passive membrane permeability (LogP 1–4). Compared to the unsubstituted 3-phenoxychromone core (MW 238.24, predicted LogP ~2.5) , the dual methoxy substitution adds approximately 1.2 log units of lipophilicity and 60 Da of molecular weight, which may influence bioavailability and target compartment access.

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen-Bond Acceptor/Donor Profile: Zero HBD and Five HBA as a Selectivity Determinant

The target compound possesses zero hydrogen-bond donors (HBD = 0) and five hydrogen-bond acceptors (HBA = 5) . This is a critical differentiator from hydroxyl-substituted 3-phenoxychromones such as 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one (C₁₇H₁₄O₅, same formula but with a 7-OH instead of 7-OCH₃) . The absence of a free phenolic -OH eliminates the possibility of Phase II glucuronidation or sulfation at the 7-position and removes a hydrogen-bond donor that could engage in non-specific protein binding. In the 3-phenoxychromone class, the presence of a 5-OH or 7-OH group has been associated with apparent cytotoxicity in Huh7 cell models , suggesting that the fully methylated status of the target compound may confer a differentiated safety margin.

Molecular recognition Off-target liability Solubility

Meta-Methoxy Substitution on the 3-Phenoxy Ring: Differentiation from Para and Ortho Positional Isomers

The target compound carries a 3-methoxy (meta) substituent on the phenoxy ring. Its commercially catalogued positional isomers—7-methoxy-3-(4-methoxyphenoxy)chromen-4-one (para) and 7-methoxy-3-(2-methoxyphenoxy)chromen-4-one (ortho)—share the identical molecular formula and mass but differ in the spatial orientation of the methoxy hydrogen-bond acceptor . In the broader 3-phenoxychromone class, the substitution pattern on the phenoxy ring has been shown to modulate biological activity; for instance, CK2 inhibitory activity varies from IC₅₀ = 18.8 µM to 22.4 µM depending on phenoxy ring substitution . These three isomers cannot be assumed equipotent in any given assay, and procurement of the correct meta isomer is essential for SAR reproducibility.

Positional isomer SAR Ligand efficiency Chemical probe design

Scaffold Architecture: 3-Phenoxychromone vs. 2-Phenoxychromone—Divergent Biological Activity Profiles

The 3-phenoxychromone scaffold of the target compound is structurally and biosynthetically distinct from the more extensively studied 2-phenoxychromone (capillarisin-type) scaffold. In the 2-phenoxychromone series, the lead compound 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one (7e) demonstrated an IC₅₀ of 32.2 ± 2.1 µM against lipid accumulation in oleic acid-treated Huh7 cells with CC₅₀ > 100 µM . In contrast, 3-phenoxychromones have been profiled against different target classes, including protein kinase CK2 (IC₅₀ values of 18.8–22.4 µM for aminoacyl-benzoate derivatives) and cyclin-dependent kinases (CDKs) , as well as showing moderate cytotoxic activity against panels of human cancer cell lines (LC₅₀ from 49.5 µM) . The divergent target engagement profiles between 2-phenoxy and 3-phenoxy chromones preclude generic substitution between these scaffold classes.

Scaffold hopping Chemotype selectivity Target engagement

Polar Surface Area and Rotatable Bond Count: Differentiated Physicochemical Space vs. 7-Ethoxy and 7-Benzyloxy Analogs

The target compound (7-OCH₃, 3-O-(3-OCH₃)Ph) has a polar surface area (PSA) of 54 Ų and 4 freely rotatable bonds, with zero Rule-of-5 violations . Its closest commercially available homolog at the 7-position is 7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one (CAS 858765-13-6, C₁₈H₁₆O₅, MW 312.32) , which introduces an additional methylene group, increasing both molecular weight (+14 Da), rotatable bond count (+1), and predicted LogP by approximately 0.3–0.5 units. The 7-benzyloxy analog (7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one) is even larger and more lipophilic. In the context of fragment-based or lead-like selection criteria, the target compound occupies a more favorable physicochemical space (MW < 300, rotatable bonds ≤ 4) than its 7-ethoxy or 7-benzyloxy counterparts.

ADME prediction Oral bioavailability Fragment-based design

Recommended Research and Industrial Application Scenarios for 7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one (CAS 637749-19-0)


Kinase Inhibitor Screening Campaigns Targeting CK2 or CDK Family Kinases

Based on class-level evidence showing that 3-phenoxychromone derivatives inhibit protein kinase CK2 with IC₅₀ values in the 18–23 µM range and that 3-aryloxy-7-hydroxy-8-alkylaminomethylchromones have been developed as CDK inhibitors , the target compound—with its zero-HBD, moderate LogP, and meta-methoxy substitution pattern—represents a suitable core scaffold for focused kinase inhibitor library design. Its favorable physicochemical properties (MW < 300, PSA 54 Ų, zero Rule-of-5 violations) support further functionalization at the 7-position or chromone C-2/C-6/C-8 positions for lead optimization.

Structure-Activity Relationship Studies on 3-Phenoxychromone Positional Isomers

The compound is one of three commercially catalogued monomethoxy positional isomers (ortho, meta, para) of 7-methoxy-3-(methoxyphenoxy)chromen-4-one . A systematic SAR panel comprising all three isomers enables the determination of the optimal hydrogen-bond-acceptor geometry on the phenoxy ring for a given biological target. This is directly relevant to medicinal chemistry programs seeking to establish the pharmacophoric requirements for 3-phenoxychromone-based probes or leads.

Hepatocyte Lipid Accumulation Studies with Chromone-Derived Chemical Probes

Although the primary literature on 2-phenoxychromones (rather than 3-phenoxychromones) has demonstrated anti-lipid accumulation activity in oleic acid-treated Huh7 cells (compound 7e: IC₅₀ = 32.2 µM, CC₅₀ > 100 µM) , the structurally related 3-phenoxychromone scaffold remains largely unexplored in this disease-relevant phenotypic assay. The target compound, with its zero-HBD profile that eliminates the cytotoxicity associated with 5-OH substitution , is a promising candidate for head-to-head phenotypic screening against the 2-phenoxychromone benchmark to determine scaffold-specific efficacy in NAFLD/NASH models.

Chemical Biology Tool Compound for Studying 3-Phenoxychromone Pharmacological Space

The 3-phenoxychromone chemotype is rare in both natural products (only five known natural representatives, all from Fabaceae) and synthetic libraries . The target compound's combination of synthetic accessibility, well-defined physicochemical properties , and structural analogy to isoflavones (which are extensively studied for diverse bioactivities) makes it a valuable tool compound for exploring the under-investigated 3-phenoxychromone pharmacological space, including potential antimicrobial, anti-inflammatory, or tyrosinase-inhibitory activities that have been reported anecdotally for this chemotype .

Quote Request

Request a Quote for 7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.